molecular formula C24H24ClN5O2 B2523401 9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-78-2

9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2523401
CAS No.: 877617-78-2
M. Wt: 449.94
InChI Key: XBUPSBGUPSWTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H24ClN5O2 and its molecular weight is 449.94. The purity is usually 95%.
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Scientific Research Applications

Multitarget Drugs for Neurodegenerative Diseases

A comprehensive approach in drug discovery, especially for neurodegenerative diseases, involves the development of multitarget drugs. The research on 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, related to the chemical structure , showcases the potential of such compounds in this domain. These compounds were designed to enhance water solubility and were evaluated for their affinity towards adenosine receptor subtypes and inhibitory activity against monoamine oxidases (MAO). This dual-targeting mechanism is considered beneficial for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, offering a promising avenue over single-target therapeutics (Brunschweiger et al., 2014).

Antiviral Activity

The antirhinovirus activity of 9-benzyl-6-(dimethylamino)-9H-purines and related compounds demonstrates the antiviral potential of this chemical scaffold. Introduction of specific substituents, such as chloro groups, has been shown to significantly enhance antiviral efficacy against rhinovirus type 1B. This suggests a new class of antiviral agents with promising in vitro activity, highlighting the versatility of the core structure for therapeutic applications beyond neurodegenerative diseases (Kelley et al., 1988).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For purine derivatives, this could involve binding to specific receptors or enzymes, interfering with DNA or RNA synthesis, or other processes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The study of purine derivatives and related compounds is a vibrant field of research, with potential applications in medicine, agriculture, and other areas . Future research might focus on developing new synthesis methods, studying the biological activity of these compounds, or exploring their potential uses .

Properties

IUPAC Name

9-(3-chlorophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-15-7-9-17(10-8-15)14-30-22(31)20-21(27(3)24(30)32)26-23-28(12-16(2)13-29(20)23)19-6-4-5-18(25)11-19/h4-11,16H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUPSBGUPSWTDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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